

# NH2-PEG3-C1-Boc molecular weight and formula

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## Compound of Interest

Compound Name: NH2-PEG3-C1-Boc

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## In-Depth Technical Guide: NH2-PEG3-C1-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **NH2-PEG3-C1-Boc**, a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and proteomics. This document will detail its molecular characteristics and provide a general framework for its application in scientific research.

## Core Molecular Data

The compound commonly referred to as **NH2-PEG3-C1-Boc** is chemically identified as tert-butyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate.<sup>[1][2][3]</sup> It incorporates a hydrophilic polyethylene glycol (PEG) spacer, a terminal primary amine (-NH<sub>2</sub>), and a terminal amine protected by a tert-butyloxycarbonyl (Boc) group. This structure allows for selective and sequential conjugation reactions.

The quantitative properties of this molecule are summarized in the table below.

Property	Value
Chemical Formula	C13H28N2O5[1][2][3][4]
Molecular Weight	292.37 g/mol [1][2]
CAS Number	101187-40-0[1][2][3][4]
Appearance	Colorless to light yellow liquid
Purity	Typically ≥95%

## Experimental Protocols

The utility of **NH2-PEG3-C1-Boc** lies in its bifunctional nature. The free primary amine can be reacted with various electrophiles, while the Boc-protected amine remains unreactive. The Boc group can be subsequently removed under acidic conditions to reveal a new primary amine for further conjugation.

## General Protocol for Amine Coupling

This protocol outlines a general procedure for conjugating the primary amine of **NH2-PEG3-C1-Boc** to a carboxylic acid on a target molecule (e.g., a protein, peptide, or nanoparticle) using carbodiimide chemistry.

Materials:

- **NH2-PEG3-C1-Boc**
- Target molecule with a carboxylic acid group
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Amine-free buffer (e.g., MES or PBS, pH 6.0-7.5)
- Quenching reagent (e.g., hydroxylamine)
- Purification system (e.g., dialysis, size-exclusion chromatography)

#### Procedure:

- **Activation of Carboxylic Acid:** Dissolve the target molecule in the reaction buffer. Add EDC and NHS to activate the carboxylic acid groups, forming a more stable NHS ester. Allow this reaction to proceed for 15-30 minutes at room temperature.
- **Conjugation:** Add **NH2-PEG3-C1-Boc** to the activated target molecule solution. The molar ratio of the linker to the target molecule should be optimized based on the desired degree of labeling. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
- **Quenching:** Add a quenching reagent to stop the reaction by consuming any unreacted NHS esters.
- **Purification:** Remove excess linker and byproducts using an appropriate purification method based on the size and properties of the conjugate.

## General Protocol for Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the second primary amine for subsequent reactions.

#### Materials:

- Boc-protected conjugate
- Trifluoroacetic acid (TFA)
- Organic solvent (e.g., dichloromethane)
- Neutralizing base (e.g., triethylamine or a buffered solution)

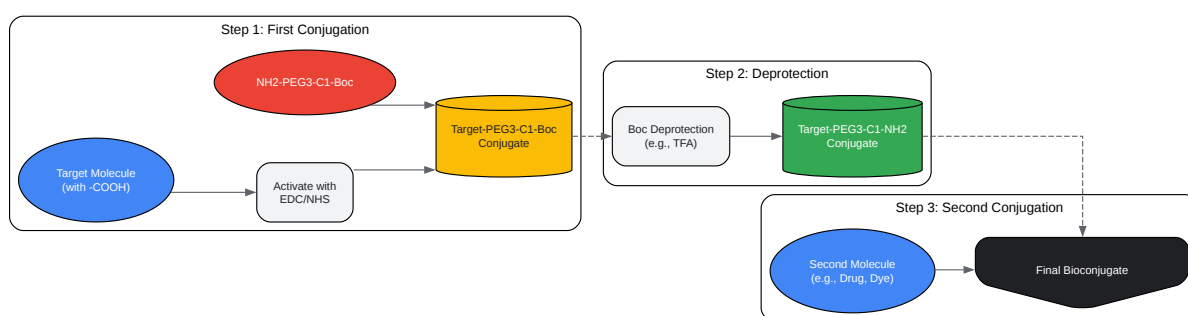
#### Procedure:

- **Deprotection:** Dissolve the Boc-protected conjugate in an organic solvent and add TFA. The concentration of TFA and reaction time will depend on the stability of the conjugate. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

- **Solvent Removal:** Once the deprotection is complete, remove the TFA and solvent, typically by rotary evaporation.
- **Neutralization:** Neutralize the resulting amine salt by adding a base or by buffer exchange to prepare it for the next conjugation step.

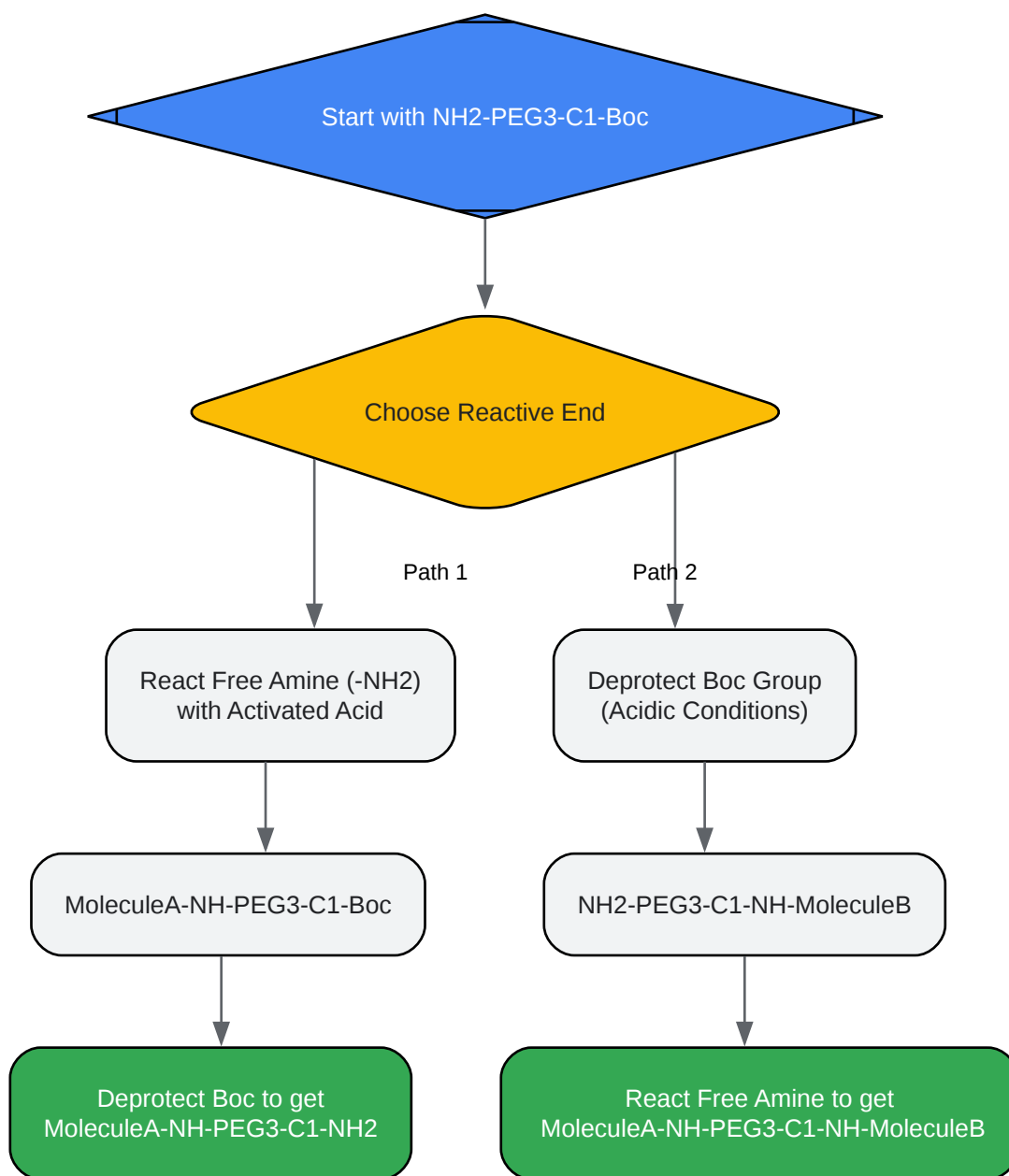
## Visualizing the Workflow

The following diagrams illustrate the logical flow of utilizing **NH<sub>2</sub>-PEG3-C1-Boc** in a typical bioconjugation experiment.



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Caption: A typical workflow for dual-labeling using **NH<sub>2</sub>-PEG3-C1-Boc**.



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Caption: Decision tree for sequential conjugation strategies.

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## References

- 1. tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate | C<sub>13</sub>H<sub>28</sub>N<sub>2</sub>O<sub>5</sub> | CID 10493865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tert-butyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate CAS 101187-40-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. BOC-NH-PEG3-NH<sub>2</sub>, 101187-40-0, t-Boc-N-amido-PEG3-amine - Biopharma PEG [biochempeg.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
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